molecular formula C9H9Cl B8769208 1-Chloro-2-(prop-1-EN-2-YL)benzene

1-Chloro-2-(prop-1-EN-2-YL)benzene

Cat. No.: B8769208
M. Wt: 152.62 g/mol
InChI Key: AAVXAQDZDGZZAO-UHFFFAOYSA-N
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Description

1-Chloro-2-(prop-1-en-2-yl)benzene (IUPAC name: 1-chloro-2-(2-methylallyl)benzene) is an aromatic compound featuring a benzene ring substituted with a chlorine atom at the ortho position (C1) and a methallyl group (prop-1-en-2-yl) at the adjacent position (C2). Its molecular formula is C₁₀H₁₁Cl, with a molecular weight of 166.65 g/mol .

Properties

Molecular Formula

C9H9Cl

Molecular Weight

152.62 g/mol

IUPAC Name

1-chloro-2-prop-1-en-2-ylbenzene

InChI

InChI=1S/C9H9Cl/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3

InChI Key

AAVXAQDZDGZZAO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC=C1Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Para-Substituted Derivatives

1-Chloro-4-(prop-1-en-2-yl)benzene
  • Structure : Chlorine at the para position (C4) and methallyl at C1.
  • Reactivity : In allylic fluorination with Selectfluor, the para-chloro derivative exhibits a transition state (TS1) energy gap of 2.243 eV , higher than methyl (2.128 eV) or methoxy (2.013 eV) analogs, indicating lower stability of the transition state due to the electron-withdrawing effect of chlorine .
  • Implications : The para-chloro substituent reduces reaction efficiency compared to electron-donating groups like methoxy. Steric effects are minimal due to the para configuration.
1-Methyl-4-(prop-1-en-2-yl)benzene and 1-Methoxy-4-(prop-1-en-2-yl)benzene
  • Key Data :

    Compound Substituent TS1 Energy Gap (eV)
    1-Methoxy-4-(prop-1-en-2-yl)benzene Methoxy 2.013
    1-Methyl-4-(prop-1-en-2-yl)benzene Methyl 2.128
    1-Chloro-4-(prop-1-en-2-yl)benzene Chloro 2.243
  • Trends : Electron-donating groups (e.g., methoxy) stabilize the transition state, lowering activation energy and enhancing reaction rates. Chlorine’s electron-withdrawing nature increases energy barriers .

Substituent Variants: Functional Group Comparisons

1-Chloro-3-(prop-2-en-1-yloxy)benzene
  • Structure : Chlorine at C1 and a propenyloxy group (-O-CH₂-CH=CH₂) at C3.
  • Key Differences : The ether linkage introduces resonance and inductive effects , altering electronic properties. The molecular weight is 168.62 g/mol (vs. 166.65 for the target compound) .
  • Reactivity : Propenyloxy groups may participate in nucleophilic substitutions or oxidation reactions, diverging from the allylic reactivity of methallyl derivatives.
1-Chloro-2-(methylsulfanyl)benzene
  • Structure : Methylsulfanyl (-S-CH₃) substituent at C2.
  • Molecular weight is 158.65 g/mol, lighter than methallyl derivatives .

Steric and Electronic Effects in Ortho vs. Para Isomers

Data Tables for Key Comparisons

Table 1: Physical and Structural Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position Key Functional Group
1-Chloro-2-(prop-1-en-2-yl)benzene C₁₀H₁₁Cl 166.65 Ortho Methallyl
1-Chloro-4-(prop-1-en-2-yl)benzene C₁₀H₁₁Cl 166.65 Para Methallyl
1-Chloro-3-(prop-2-en-1-yloxy)benzene C₉H₉ClO 168.62 Meta Propenyloxy
1-Chloro-2-(methylsulfanyl)benzene C₇H₇ClS 158.65 Ortho Methylsulfanyl

Table 2: Transition State Energy Gaps in Allylic Fluorination

Compound Substituent TS1 Energy (eV) Reactivity Trend
1-Methoxy-4-(prop-1-en-2-yl)benzene Methoxy 2.013 Most Reactive
1-Methyl-4-(prop-1-en-2-yl)benzene Methyl 2.128 Moderately Reactive
1-Chloro-4-(prop-1-en-2-yl)benzene Chloro 2.243 Least Reactive

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